Bmvc 8C3O; bmvc8C3O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMVC-8C3O is a DNA G-quadruplex (G4) ligand that induces the topological conversion from non-parallel to parallel forms in human telomeric DNA G4s . This compound has a molecular weight of 1042.61 and a molecular formula of C42H53I3N4O3 . It is primarily used in scientific research for its ability to interact with DNA structures.
Vorbereitungsmethoden
The synthesis of BMVC-8C3O involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically provided by the manufacturers . Industrial production methods are not publicly disclosed, but they generally involve large-scale synthesis techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
BMVC-8C3O undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
BMVC-8C3O is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a ligand to study DNA G-quadruplex structures and their interactions.
Biology: Employed in research on telomeric DNA and its role in cellular aging and cancer.
Medicine: Investigated for its potential anticancer properties by stabilizing G-quadruplex structures in cancer cells
Wirkmechanismus
BMVC-8C3O exerts its effects by stabilizing G-quadruplex structures in DNA. These structures are formed by sequences rich in guanine and play a crucial role in the regulation of gene expression. By stabilizing these structures, BMVC-8C3O can suppress the expression of certain genes, such as c-FOS, which is involved in cancer cell proliferation . The molecular targets and pathways involved include the G-rich sequences located at gene promoters .
Vergleich Mit ähnlichen Verbindungen
BMVC-8C3O is unique in its ability to induce the topological conversion of DNA G-quadruplex structures from non-parallel to parallel forms. Similar compounds include:
- N2-methylguanine
- Saccharin
- 1-methylimidazole
- Fialuridine
- Epieriocalyxin A
- Famciclovir
- Cholesteryl Hemisuccinate
- IMP-1088
- Clofarabine
These compounds also interact with DNA structures but may have different specificities and mechanisms of action.
Eigenschaften
Molekularformel |
C42H53I3N4O3 |
---|---|
Molekulargewicht |
1042.6 g/mol |
IUPAC-Name |
9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide |
InChI |
InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
DKMJOQQQBQBOMV-UHFFFAOYSA-K |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.